molecular formula C24H16O2 B15332228 Naphthalene-2,3-diylbis(phenylmethanone) CAS No. 18929-62-9

Naphthalene-2,3-diylbis(phenylmethanone)

Cat. No.: B15332228
CAS No.: 18929-62-9
M. Wt: 336.4 g/mol
InChI Key: ZECHSDPGMZJYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2,3-diylbis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with two phenylmethanone groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-2,3-diylbis(phenylmethanone) typically involves the Friedel-Crafts acylation reaction. This reaction requires a naphthalene substrate, phenylmethanone (benzophenone), and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Naphthalene-2,3-diylbis(phenylmethanone) may involve large-scale reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-diylbis(phenylmethanone) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂).

Major Products Formed:

  • Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.

  • Reduction: Production of naphthalene-2,3-dihydrobenzophenone.

  • Substitution: Generation of various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,3-diylbis(phenylmethanone) has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and macrocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of sensors and probes.

  • Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Naphthalene-2,3-diylbis(phenylmethanone) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Naphthalene-2,3-diylbis(phenylmethanone) can be compared to other similar compounds, such as naphthalene-1,2-diylbis(phenylmethanone) and naphthalene-1,4-diylbis(phenylmethanone) These compounds share structural similarities but differ in the positions of the phenylmethanone groups on the naphthalene ring

List of Similar Compounds

  • Naphthalene-1,2-diylbis(phenylmethanone)

  • Naphthalene-1,4-diylbis(phenylmethanone)

  • Naphthalene-2,6-diylbis(phenylmethanone)

  • Naphthalene-2,7-diylbis(phenylmethanone)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

18929-62-9

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3-benzoylnaphthalen-2-yl)-phenylmethanone

InChI

InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-19-13-7-8-14-20(19)16-22(21)24(26)18-11-5-2-6-12-18/h1-16H

InChI Key

ZECHSDPGMZJYQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.